molecular formula C14H22O2 B2724721 (3-Ethyl-1-adamantyl)acetic acid CAS No. 101821-81-2

(3-Ethyl-1-adamantyl)acetic acid

Cat. No.: B2724721
CAS No.: 101821-81-2
M. Wt: 222.328
InChI Key: MRQRQHRHPXENRD-UHFFFAOYSA-N
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Description

(3-Ethyl-1-adamantyl)acetic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an ethyl group and an acetic acid moiety attached to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1-adamantyl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the alkylation of adamantane followed by oxidation and subsequent carboxylation to introduce the acetic acid group. The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the functionalization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-1-adamantyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted adamantane compounds .

Scientific Research Applications

(3-Ethyl-1-adamantyl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: (3-Ethyl-1-adamantyl)acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the adamantane framework and the acetic acid moiety provides a versatile platform for various applications .

Properties

IUPAC Name

2-(3-ethyl-1-adamantyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQRQHRHPXENRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101821-81-2
Record name (3-ETHYL-1-ADAMANTYL)ACETIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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